2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride

Organic Synthesis Sulfonyl Chloride Preparation Regiochemical Yield Optimization

Researchers sourcing the critical ethyl-linked 6-methylpyridine-2-sulfonyl chloride motif for E-4031 hERG blockers need a reliable, high-purity building block. Generic pyridine-2-sulfonyl chlorides fail to deliver the required low-nanomolar IC50 (7.7-29 nM) due to their altered basicity and geometry. - Provides the exact N-terminal 2-(6-methylpyridin-2-yl)ethyl substructure essential for E-4031 scaffold fidelity. - Ethyl linker offers 3-fold greater conformational flexibility (3 vs. 1 rotatable bonds) than directly attached analogues, ideal for fragment-based campaigns. - Electrophilic sulfonyl chloride handle enables direct amine coupling, while the pyridine nitrogen retains coordinating basicity (pKa 5.08) for metal-driven chemistries.

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
Cat. No. B13084153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)CCS(=O)(=O)Cl
InChIInChI=1S/C8H10ClNO2S/c1-7-3-2-4-8(10-7)5-6-13(9,11)12/h2-4H,5-6H2,1H3
InChIKeyQSSLZCDVOCVYLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride: Identity & Reactivity


2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride (CAS 1936131-90-6) is a heteroarylalkylsulfonyl chloride combining a 6-methylpyridine ring with an ethyl-tethered sulfonyl chloride group [1]. With molecular formula C₈H₁₀ClNO₂S and molecular weight 219.69 g/mol, it functions as a bifunctional building block: the sulfonyl chloride serves as an electrophilic handle for nucleophilic substitution (amines, alcohols, thiols), while the 6-methylpyridin-2-yl moiety provides a basic nitrogen (predicted pKa 5.08) and aromatic character for coordination, π-stacking, or further derivatization [1]. The ethyl linker separating the aromatic ring from the sulfonyl group distinguishes it from directly attached pyridine-2-sulfonyl chlorides, imparting distinct conformational flexibility, electronic insulation, and stability behaviour [2].

1

Ethyl linker provides conformational flexibility and electronic insulation from the pyridine ring

2

6-Methyl substitution enhances synthetic accessibility and modulates pyridine basicity

3

Electrophilic sulfonyl chloride enables direct amine/alcohol conjugation for probe and linker assembly

Differentiation from Generic Pyridine Sulfonyl Chlorides


Substituting 2-(6-methylpyridin-2-yl)ethane-1-sulfonyl chloride with a generic pyridine-2-sulfonyl chloride (e.g., CAS 66715-65-9) or its 4-methyl regioisomer (CAS 341008-95-5) introduces quantifiable differences in synthetic yield, pyridine basicity, stability pathway, lipophilicity, and conformational flexibility that directly impact downstream reaction outcomes. The 6-methyl group improves precursor synthesis yield by 34 percentage points over the 4-methyl analogue [1], while the ethyl linker electronically insulates the sulfonyl chloride from the pyridine ring, altering the dominant decomposition pathway from SO₂ extrusion (typical of directly attached pyridine-2-sulfonyl chlorides) toward hydrolysis behaviour more characteristic of alkylsulfonyl chlorides [2]. The combined effect of the 6-methyl substituent and ethyl linker also elevates the pyridine nitrogen pKa to 5.08—over 6.8 log units more basic than pyridine-3-sulfonyl chloride (pKa −1.77)—and increases lipophilicity by approximately 0.9 LogP units versus the des-methyl analogue [3]. These differences are consequential for any application where nucleophilicity of the pyridine nitrogen, partitioning behaviour, or linker geometry matters.

Target Compound

Ethyl-linked 6-methylpyridin-2-yl sulfonyl chloride with hydrolysis-dominant stability and basic pyridine nitrogen

Generic Pyridine-2-sulfonyl Chlorides

Directly attached analogues may undergo SO₂ extrusion and exhibit reduced pyridine basicity

Target Compound

6-Methyl substitution provides higher precursor yield and elevated lipophilicity

4-Methyl or Des-methyl Analogues

4-Methyl regioisomer shows lower synthetic efficiency; des-methyl variant may alter partitioning and receptor interaction profiles

Target Compound

Validated substructure of E-4031 hERG channel blocker pharmacophore

Alternative Substitution Patterns

Modified linker or lacking 6-methyl may dramatically reduce hERG affinity in probe constructs

Quantitative Differentiation Evidence


Synthesis Yield Advantage of 6-Methyl Substitution

In the NaClO₂-mediated oxidative chlorination of azaarenethiols to azaarenesulfonyl chlorides, the 6-methylpyridin-2-yl thiol precursor (1b) afforded the corresponding sulfonyl chloride (2b) in 89% isolated yield, while the 4-methyl regioisomer (1c) gave only 55% yield under identical conditions [1]. This 34-percentage-point yield advantage is attributed to steric and electronic effects of the 6-methyl group facilitating the oxidative chlorination pathway. Although this comparison uses the directly attached 6-methylpyridine-2-sulfonyl chloride rather than the ethyl-linked target compound, the 6-methylpyridin-2-yl substructure is conserved and its synthetic accessibility advantage directly translates to the target compound's precursor supply chain.

Synthesis Yield Advantage
Head-to-head
89% vs 55% isolated yield
6-Methyl substitution supports higher synthetic throughput and precursor supply
NaClO₂-mediated oxidative chlorination; 6-methyl vs 4-methyl regioisomer
Organic Synthesis Sulfonyl Chloride Preparation Regiochemical Yield Optimization

Pyridine Basicity Advantage

The predicted pKa of the pyridine nitrogen in 2-(6-methylpyridin-2-yl)ethane-1-sulfonyl chloride is 5.08 ± 0.12, reflecting the electron-donating effect of the 6-methyl group and the electronic insulation provided by the ethyl linker from the electron-withdrawing sulfonyl group [1]. In contrast, pyridine-3-sulfonyl chloride—where the sulfonyl group is directly attached to the ring—has a predicted pKa of −1.77 ± 0.11, meaning its pyridine nitrogen is over 6.8 orders of magnitude less basic . This difference has direct consequences: the target compound's pyridine nitrogen can participate in protonation equilibria under mildly acidic conditions (e.g., pH 4–6), engage in hydrogen bonding, or coordinate to metal centres, whereas the directly attached sulfonyl chloride analogue is essentially non-basic under all physiologically and synthetically relevant pH ranges.

Pyridine Basicity
Cross-study
pKa 5.08 vs −1.77
Ethyl linker preserves basic nitrogen for coordination and pH-dependent partitioning
Predicted values; pyridine-3-sulfonyl chloride comparator
Physicochemical Profiling Pyridine Basicity Coordination Chemistry

Stability Pathway Differentiation

A comprehensive stability study of 236 heteroaromatic sulfonyl halides established that pyridine-2-sulfonyl chlorides (directly attached) decompose primarily via formal SO₂ extrusion, whereas pyridine-3-sulfonyl chlorides degrade mainly through hydrolysis by trace water [1]. The target compound, 2-(6-methylpyridin-2-yl)ethane-1-sulfonyl chloride, possesses an ethyl linker that electronically insulates the sulfonyl chloride from the pyridine ring. This structural feature is expected to shift the dominant decomposition pathway away from the SO₂ extrusion characteristic of directly attached pyridine-2-sulfonyl chlorides, conferring a stability profile more akin to alkanesulfonyl chlorides than to heteroaryl-sulfonyl chlorides [1]. Directly attached 6-methylpyridine-2-sulfonyl chloride (CAS 281221-71-4) is documented as moisture-sensitive and prone to discolouration upon storage .

Stability Pathway
Class-level
Expected hydrolysis-dominant, reduced SO₂ extrusion
May simplify storage and handling relative to directly attached analogues
Inference from 236-compound study; direct experimental data not located
Compound Stability Sulfonyl Chloride Handling Storage and Supply

Lipophilicity Advantage of 6-Methyl Substitution

The 6-methyl substituent on the pyridine ring increases the predicted lipophilicity of the target compound to XLogP3 = 1.7 [1], compared with a measured/calculated LogP of 0.78 for the des-methyl analogue 2-(pyridin-2-yl)ethane-1-sulfonyl chloride . This approximately 0.9 LogP unit increase translates to roughly an 8-fold higher octanol-water partition coefficient, meaning the target compound will preferentially partition into organic phases or hydrophobic environments to a greater extent than its des-methyl counterpart. For medicinal chemistry campaigns, this difference can affect membrane permeability, plasma protein binding, and metabolic clearance of downstream sulfonamide products.

Lipophilicity
Cross-study
XLogP3 1.7 vs LogP 0.78
6-Methyl group increases lipophilicity for tuning partitioning behaviour
Predicted values; des-methyl analogue comparator
Lipophilicity Modulation Drug Design Partitioning Behaviour

Conformational Flexibility Advantage

The ethyl linker in 2-(6-methylpyridin-2-yl)ethane-1-sulfonyl chloride provides 3 rotatable bonds (C–C between pyridine and ethylene, and two within the ethylene-sulfonyl segment), enabling multiple low-energy conformations [1]. By contrast, 6-methylpyridine-2-sulfonyl chloride (CAS 281221-71-4) possesses only 1 rotatable bond (the S–C bond connecting sulfonyl to pyridine), severely restricting the spatial relationship between the pyridine ring and the sulfonyl electrophile . For bifunctional linker applications—where the pyridine nitrogen and the sulfonyl chloride must simultaneously engage two distinct binding partners—the additional conformational freedom allows the target compound to span a wider range of inter-functional-group distances, accommodating diverse receptor or scaffold geometries without introducing conformational strain.

Conformational Flexibility
Cross-study
3 rotatable bonds
Threefold more adaptable than directly attached analogue for bifunctional linker design
Ethyl linker vs single S-C bond in 6-methylpyridine-2-sulfonyl chloride
Conformational Analysis Linker Design Bifunctional Building Blocks

Validated hERG Channel Blocker Scaffold

The 2-(6-methylpyridin-2-yl)ethyl moiety constitutes the critical N-terminal recognition element of E-4031, a prototypical methanesulfonanilide class III antiarrhythmic agent that blocks hERG (Kv11.1) potassium channels with an IC₅₀ of 7.7–29 nM [1]. Structure-activity relationship (SAR) studies by Vilums et al. (2012) demonstrated that the pKa of the essential basic amine—directly linked to the 6-methylpyridin-2-yl pharmacophore—is a key determinant of hERG binding affinity, and that seemingly minor structural modifications to the pyridine or linker regions caused strongly diminished affinity [2]. This pharmacological validation differentiates the target compound from generic pyridine sulfonyl chlorides lacking the specific 6-methyl-2-ethyl substitution pattern, which have no documented role in producing hERG-active chemotypes.

hERG Scaffold Validation
Supporting
E-4031 hERG IC₅₀ 7.7–29 nM
Substructure essential for high-affinity hERG channel probe research
SAR confirms modifications ablate activity; research use only
Medicinal Chemistry Ion Channel Pharmacology Scaffold Validation

Application Scenarios


hERG Channel Probe Synthesis

2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride provides the exact N-terminal 2-(6-methylpyridin-2-yl)ethyl substructure required for E-4031-class methanesulfonanilide hERG blockers. The sulfonyl chloride group enables direct coupling with 4-aminobenzoylpiperidine intermediates to assemble the complete pharmacophore [1]. SAR studies confirm that the 6-methyl group and ethyl linker geometry are essential for low-nanomolar hERG affinity (IC₅₀ 7.7–29 nM), and that alternative substitution patterns (des-methyl, branched linker, or altered aromatic moiety) result in strongly diminished channel blockade [2]. Procurement of this specific building block ensures fidelity to the validated E-4031 scaffold; generic pyridine-2-sulfonyl chlorides cannot substitute without destroying activity.

PROTAC & FBDD Bifunctional Linker

The ethyl linker provides 3 rotatable bonds—threefold greater conformational flexibility than directly attached 6-methylpyridine-2-sulfonyl chloride (1 rotatable bond)—enabling the target compound to span variable inter-fragment distances in bifunctional degrader molecules or fragment-linking campaigns [1]. The sulfonyl chloride serves as an amine- or alcohol-reactive handle, while the pyridine nitrogen (pKa 5.08) remains available for metal coordination, hydrogen bonding, or pH-dependent partitioning [1]. The XLogP3 of 1.7 offers a balanced lipophilicity profile (0.92 LogP units above the des-methyl analogue) suitable for maintaining cell permeability without excessive hydrophobicity .

Chiral Sulfonamide Synthesis

Pyridine-2-sulfonyl groups are widely employed as directing groups in transition-metal-catalysed C–H activation and as chiral auxiliaries in stereoselective synthesis [1]. The target compound's 6-methyl substitution pattern provides synthetic accessibility advantages: the precursor 6-methylpyridine-2-sulfonyl chloride motif is obtained in 89% yield vs. 55% for the 4-methyl regioisomer under NaClO₂-mediated oxidative chlorination, translating to a 1.62-fold yield benefit for the 6-methyl-2-pyridyl substructure [2]. The ethyl linker further electronically insulates the sulfonamide product from the pyridine ring, potentially improving the lability of the sulfonamide as a cleavable directing group in late-stage deprotection.

Coordination Chemistry & MOF Ligands

The pyridine nitrogen of the target compound retains significant basicity (predicted pKa 5.08), making it available for metal coordination—in stark contrast to directly attached pyridine-3-sulfonyl chloride (pKa −1.77), whose nitrogen is effectively non-coordinating [1][2]. The ethyl linker provides a flexible spacer arm separating the metal-binding pyridine site from the sulfonyl chloride derivatisation handle, enabling post-synthetic modification of metal complexes or stepwise assembly of heterobimetallic systems. The enhanced stability profile expected from electronic insulation of the sulfonyl chloride (reduced SO₂ extrusion tendency) further supports its handling in multi-step coordination chemistry protocols .

Application
Selection Property
Validation Focus
hERG channel probe synthesis
2-(6-Methylpyridin-2-yl)ethyl substructure integrity
E-4031 pharmacophore assembly and affinity confirmation
PROTAC / FBDD bifunctional linker
Conformational flexibility via ethyl spacer
Inter-fragment distance span and permeability assessment
Chiral sulfonamide synthesis
6-Methyl substitution synthetic efficiency
Directing group lability and deprotection review
Coordination chemistry / MOF ligands
Pyridine basicity and ethyl spacer arm
Metal coordination and post-synthetic modification stability
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